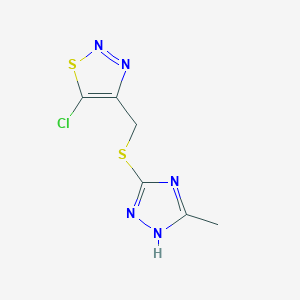
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both a thiadiazole and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole typically involves the reaction of 5-methyl-4h-1,2,4-triazole-3-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment would be employed to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiadiazole and triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways: Inhibition of the synthesis of prostaglandins and leukotrienes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,2,3-thiadiazole: Lacks the triazole ring but shares the thiadiazole core.
5-Methyl-4h-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the thiadiazole core.
Uniqueness
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is unique due to the presence of both the thiadiazole and triazole rings, which confer a combination of biological activities and chemical reactivity that is not found in compounds containing only one of these rings.
Properties
Molecular Formula |
C6H6ClN5S2 |
|---|---|
Molecular Weight |
247.7 g/mol |
IUPAC Name |
5-chloro-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole |
InChI |
InChI=1S/C6H6ClN5S2/c1-3-8-6(11-9-3)13-2-4-5(7)14-12-10-4/h2H2,1H3,(H,8,9,11) |
InChI Key |
YFLJWVYEIMLOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC2=C(SN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


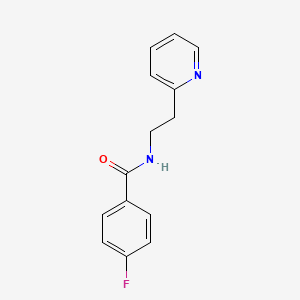
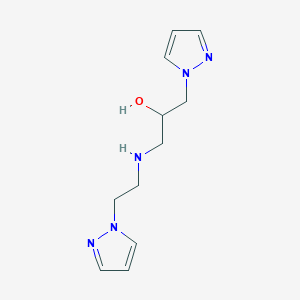
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)

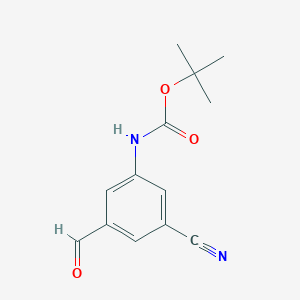
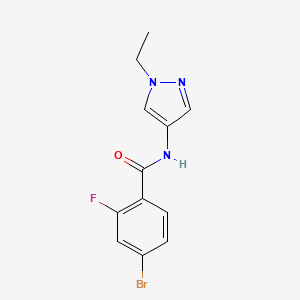
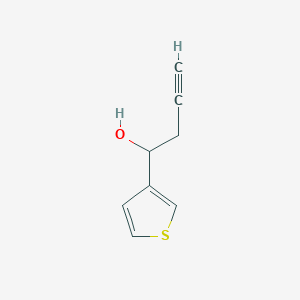

![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14909438.png)

